molecular formula C14H15NO2 B2942707 (E)-2-Cyano-3-(4-isopropylphenyl)propenoic acid methyl ester CAS No. 485358-34-7

(E)-2-Cyano-3-(4-isopropylphenyl)propenoic acid methyl ester

Cat. No. B2942707
CAS RN: 485358-34-7
M. Wt: 229.279
InChI Key: RULDCKGYSXXUAA-MDWZMJQESA-N
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Description

“(E)-2-Cyano-3-(4-isopropylphenyl)propenoic acid methyl ester” is an organic compound that is a derivative of pentenoic acid . It is an ester, which means it is derived from a carboxylic acid and an alcohol . In this case, the carboxylic acid part of the molecule contains a cyano group (-CN) and a propenoic acid backbone, and the alcohol part is a methyl group (-CH3). The molecule also contains a 4-isopropylphenyl group .


Synthesis Analysis

Esters like this one are typically synthesized through a process called esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . The exact synthesis process for this specific compound would depend on the starting materials and conditions used.


Molecular Structure Analysis

The molecular structure of this compound includes a cyano group, a propenoic acid backbone, a methyl ester group, and a 4-isopropylphenyl group . The molecule contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carbonate (-thio) derivative .


Chemical Reactions Analysis

As an ester, this compound can undergo a variety of chemical reactions. For example, it can be hydrolyzed back into its constituent carboxylic acid and alcohol under acidic or basic conditions . Other reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, esters generally have pleasant odors and are often used in fragrances and flavorings . They also have relatively high boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

Regioselective Synthesis and Mass Spectral Analysis

The research into the regioselective synthesis of isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters, including compounds similar in structure to (E)-2-Cyano-3-(4-isopropylphenyl)propenoic acid methyl ester, highlights the potential for detailed mass spectrometric analysis. This study explores the Michael additions for creating specific ester compounds, followed by alcoholysis, providing insights into their mass spectral behavior, including the tendencies for molecular ion fragmentation and formation of succinic anhydride ions or propionic acid ions from the esters. Such detailed analysis aids in understanding the structural and chemical properties of these compounds, which can be crucial for their application in various scientific research areas (Xu, Wang, Zhang, & Huang, 2000).

Photoremoval of Protecting Groups

The application of 2,5-dimethylphenacyl (DMP) esters in the photorelease of carboxylic acids showcases a novel approach to using ester compounds as photoremovable protecting groups. This method leverages the efficient photoenolization process to release free carboxylic acids from their ester precursors, potentially offering a tool for controlled release in synthetic chemistry or biochemistry. The higher quantum yields observed in nonpolar solvents suggest that the photophysical properties of these esters, including those structurally related to (E)-2-Cyano-3-(4-isopropylphenyl)propenoic acid methyl ester, can be tuned for specific applications, enhancing their utility in the synthesis of "caged compounds" (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Stereoselective Synthesis of E- and Z-Isomers

The stereoselective synthesis of E- and Z-o-methoxy-substituted 2,3-diphenyl propenoic acids and their methyl esters, related to (E)-2-Cyano-3-(4-isopropylphenyl)propenoic acid methyl ester, highlights the importance of precise control over molecular configuration in synthetic chemistry. This research demonstrates methods to achieve high-yield production of both E and Z isomers, which is crucial for exploring the properties and applications of these compounds in further detail. Such stereoselective synthesis techniques are vital for the development of pharmaceuticals and materials science, where the isomeric form of a compound can significantly impact its function and efficacy (Felfoeldi, Sutyinszky, Nagy, & Pálinkó, 2000).

properties

IUPAC Name

methyl (E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(2)12-6-4-11(5-7-12)8-13(9-15)14(16)17-3/h4-8,10H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULDCKGYSXXUAA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-3-(4-isopropylphenyl)propenoic acid methyl ester

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